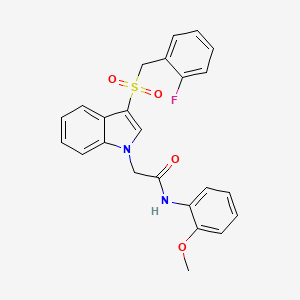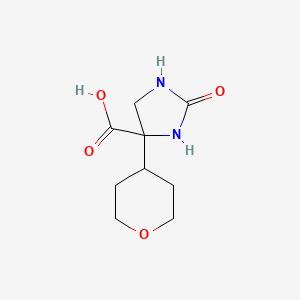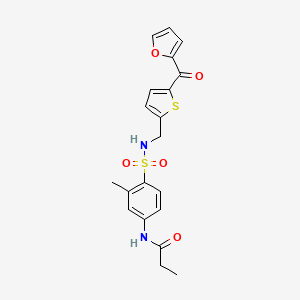![molecular formula C21H18FN5O2S B2828169 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 897617-23-1](/img/structure/B2828169.png)
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involves a multistep process . The process involves the reaction of dibenzoylacetylene and triazole derivatives . Further heating in a mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom, leading to the formation of the condensed thiazolo[3,2-b][1,2,4]triazol-7-ium system .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis
The chemical reactions involving thiazolo[3,2-b][1,2,4]triazole derivatives are complex and can lead to a variety of products. For instance, heating salt 2 in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide 7 .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives can be determined using various techniques. For instance, IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the chemical environment of specific atoms .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research led by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing various moieties, including thiazolo[3,2-b][1,2,4]triazole. These compounds were screened for antimicrobial, antilipase, and antiurease activities. Some showed moderate antimicrobial activity against test microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity. This study highlights the potential of thiazolo[3,2-b][1,2,4]triazoles in developing antimicrobial agents (Başoğlu et al., 2013).
Structural Determination and Synthesis of Structural Analogs
Gündoğdu et al. (2017) focused on the synthesis and structural determination of two novel compounds incorporating the thiazolo[3,2-b][1,2,4]triazole structure for potential cytotoxic applications. The crystal structures were determined using synchrotron X-ray powder diffraction, showcasing the potential of these compounds in medicinal chemistry, especially in designing cytotoxic agents (Gündoğdu et al., 2017).
Antioxidant and Anticancer Properties
A study by Sunil et al. (2010) investigated the antioxidant property of triazolo-thiadiazoles, revealing potent antioxidant activity in vitro. The compounds showed dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, highlighting their potential as anticancer agents (Sunil et al., 2010).
Mechanism of Action
Target of Action
Thiazolo[3,2-b][1,2,4]triazoles, a core structure in this compound, have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .
Mode of Action
It’s worth noting that compounds with similar structures have shown superior top1 inhibitory activity . Top1 (Topoisomerase I) is an enzyme that alters DNA supercoiling and is a target for many anticancer drugs.
Result of Action
Based on the reported biological activities of similar compounds, potential effects could include cell cycle arrest and apoptosis in cancer cells, inhibition of bacterial growth, reduction of inflammation, and pain relief .
Future Directions
Thiazolo[3,2-b][1,2,4]triazole derivatives have shown promise in various fields such as pharmaceutical chemistry due to their wide range of biological activities . Future research could focus on exploring new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-2-8-16(9-3-13)24-20(29)19(28)23-11-10-17-12-30-21-25-18(26-27(17)21)14-4-6-15(22)7-5-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYCBFEROVJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one](/img/structure/B2828088.png)
![4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2828089.png)
![2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2828090.png)




![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-fluorophenyl)urea](/img/structure/B2828098.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2828102.png)
![4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2828104.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2828107.png)

